Ewfw-acc
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Overview
Description
EWFW-ACC is a tetrapeptide substrate specifically designed for the immunoproteasome, with a high selectivity for the LMP7 subunits . This compound is primarily used in scientific research to study the functions and mechanisms of the immunoproteasome, which plays a crucial role in processes such as antigen presentation, cytokine modulation, and T cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EWFW-ACC involves the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The sequence of the tetrapeptide is Glutamic acid-Tryptophan-Phenylalanine-Tryptophan, with the C-terminal Tryptophan being modified with 7-amino-4-carbamoylmethylcoumarin (ACC) . The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide and Hydroxybenzotriazole, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions: EWFW-ACC primarily undergoes hydrolysis reactions catalyzed by the immunoproteasome . The cleavage of the peptide bond between Phenylalanine and Tryptophan is a key reaction, which is monitored using fluorogenic assays .
Common Reagents and Conditions: The hydrolysis reactions are typically carried out in buffered solutions at physiological pH and temperature. Common reagents include Tris-Hydrochloric acid buffer and Magnesium Chloride .
Major Products: The major products of the hydrolysis reaction are the individual amino acids and the ACC fluorophore, which can be detected using fluorescence spectroscopy .
Scientific Research Applications
EWFW-ACC is widely used in scientific research to study the activity and specificity of the immunoproteasome . It is employed in assays to measure the proteolytic activity of the LMP7 subunits, which is crucial for understanding the role of the immunoproteasome in immune responses . Additionally, this compound is used in drug discovery to screen for inhibitors of the immunoproteasome, which have potential therapeutic applications in autoimmune diseases and cancer .
Mechanism of Action
The mechanism of action of EWFW-ACC involves its selective binding to the LMP7 subunits of the immunoproteasome . Upon binding, the peptide bond between Phenylalanine and Tryptophan is cleaved, releasing the ACC fluorophore . This cleavage event can be quantitatively measured using fluorescence spectroscopy, providing insights into the proteolytic activity of the immunoproteasome .
Comparison with Similar Compounds
Similar Compounds:
- Iso-VQA-ACC: Another tetrapeptide substrate with selectivity for the constitutive proteasome .
- LLVY-AMC: A universal substrate for both the immunoproteasome and the constitutive proteasome .
Uniqueness: EWFW-ACC is unique due to its high selectivity for the LMP7 subunits of the immunoproteasome, making it a valuable tool for studying the specific functions of the immunoproteasome in immune responses . In contrast, Iso-VQA-ACC and LLVY-AMC have broader specificities and are less selective for the immunoproteasome .
Properties
Molecular Formula |
C47H46N8O9 |
---|---|
Molecular Weight |
866.9 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H46N8O9/c48-34(16-17-42(57)58)44(60)53-39(20-29-25-51-36-13-7-5-11-32(29)36)47(63)54-37(18-26-8-2-1-3-9-26)46(62)55-38(19-28-24-50-35-12-6-4-10-31(28)35)45(61)52-30-14-15-33-27(21-41(49)56)22-43(59)64-40(33)23-30/h1-15,22-25,34,37-39,50-51H,16-21,48H2,(H2,49,56)(H,52,61)(H,53,60)(H,54,63)(H,55,62)(H,57,58)/t34-,37-,38-,39-/m0/s1 |
InChI Key |
XHSWHUVLHXGFEO-RIPFCACWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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